B1193435 PLX7486

PLX7486

Número de catálogo: B1193435
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PLX7486 is a selective inhibitor of the receptor tyrosine kinases colony-stimulating factor-1 receptor (CSF1R;  fms) and neurotrophic tyrosine kinase receptor types 1, 2 and 3 (TrkA, TrkB, and TrkC, respectively) with potential antineoplastic activity. Upon administration, this compound binds to and inhibits the activity of these tyrosine kinases. This inhibits Fms and Trk-mediated signaling transduction pathways that are upregulated in certain cancer cell types.

Aplicaciones Científicas De Investigación

Cancer Treatment

PLX7486 is primarily being investigated for its antineoplastic properties. It is currently undergoing clinical trials as a monotherapy and in combination with other chemotherapeutics such as gemcitabine and nab-paclitaxel. The focus is on treating advanced solid tumors, particularly pancreatic cancer and tumors with NTRK gene rearrangements or fusions .

Clinical Trials Overview

Clinical Trial IDTitleTypeStatusComments
NCT01804530Phase 1 Study of this compound as Single Agent in Patients With Advanced Solid TumorsPhase 1 InterventionalClosed for enrollmentEvaluating safety, pharmacokinetics, and efficacy .

Combination Therapies

Research indicates that this compound may enhance the effectiveness of existing cancer treatments when used in combination. For instance, it has shown promising results in preclinical models when combined with immune checkpoint inhibitors or other targeted therapies, suggesting a synergistic effect that could improve patient outcomes .

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits significant antitumor activity in mouse models. These studies highlight its potential to manipulate tumor-associated macrophages, which play a crucial role in tumor microenvironments. Inhibition of CSF1R has been shown to reduce the survival of these macrophages, thus potentially enhancing the efficacy of other therapeutic agents .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies are ongoing to determine its maximum tolerated dose and optimal dosing regimens to maximize therapeutic effects while minimizing adverse effects .

Case Study 1: Advanced Pancreatic Cancer

In a clinical trial involving patients with advanced pancreatic cancer, this compound was administered as a single agent. The study aimed to assess its safety profile and preliminary efficacy. Initial results suggested manageable side effects with some patients showing stable disease progression .

Case Study 2: NTRK Fusion-Positive Tumors

Another study focused on patients with tumors harboring NTRK fusions. This compound's ability to target these specific genetic alterations demonstrated promising antitumor responses, indicating its potential as a targeted therapy for genetically defined cancers .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not soluble in water.

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

PLX7486;  PLX-7486;  PLX 7486.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.